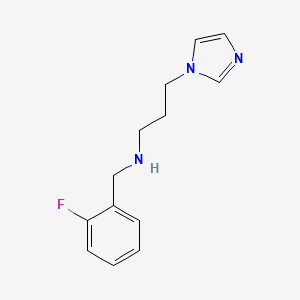

(2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine is a useful research compound. Its molecular formula is C13H16FN3 and its molecular weight is 233.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Systems and Cross-Coupling Reactions

Recent advancements have introduced recyclable copper catalyst systems for C-N bond forming cross-coupling reactions, utilizing aromatic, heterocyclic, and aliphatic amines. These systems highlight the significance of catalyst optimization and the potential for commercial exploitation in organic synthesis, with specific emphasis on the effects of additives, solvents, and temperature on reactivity. This approach is critical for the development of efficient and environmentally friendly synthesis methods (Kantam et al., 2013).

Synthetic Pathways and Structural Properties

Research into the synthetic routes and structural properties of novel substituted compounds has been documented, revealing insights into the conformation of products through high-resolution magnetic resonance spectra. These findings are essential for understanding the diverse outcomes based on the reaction of chloral with amines and the implications for developing new compounds with potential applications (Issac & Tierney, 1996).

Corrosion Inhibition

Imidazoline and its derivatives are highlighted for their extensive use as corrosion inhibitors. Their effectiveness is attributed to their chemical structure, which allows for strong adsorption onto metal surfaces. This application is particularly relevant in the petroleum industry, where these compounds contribute to the protection of infrastructure against corrosion. The review on this topic compiles chemical structures, synthesis processes, and performance evaluations, providing a comprehensive overview of imidazoline inhibitors (Sriplai & Sombatmankhong, 2023).

Environmental Applications

The efficiency of amine-functionalized sorbents for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies has been critically reviewed. This work discusses the potential of amine-containing sorbents in municipal water and wastewater treatment, emphasizing the importance of electrostatic interactions, hydrophobic interactions, and sorbent morphology in PFAS removal. Such insights are pivotal for designing next-generation sorbents for environmental remediation (Ateia et al., 2019).

Drug Development and Pharmacological Applications

A wide array of research focuses on the pharmacological evaluation of novel compounds for potential antioxidant and anti-inflammatory applications. These studies underscore the importance of benzofused thiazole derivatives as promising templates for new therapeutic agents, highlighting their in vitro antioxidant and anti-inflammatory activities. Such efforts are crucial for the discovery of new drugs and treatments for various conditions (Raut et al., 2020).

Mechanism of Action

Mode of Action

Based on its structure, it can be hypothesized that it may interact with its targets through a variety of mechanisms, such as hydrogen bonding, ionic interactions, and hydrophobic interactions .

Pharmacokinetics

Based on its chemical structure, it can be hypothesized that it may have good oral bioavailability and could be metabolized by the liver .

Properties

IUPAC Name |

N-[(2-fluorophenyl)methyl]-3-imidazol-1-ylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FN3/c14-13-5-2-1-4-12(13)10-15-6-3-8-17-9-7-16-11-17/h1-2,4-5,7,9,11,15H,3,6,8,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKHHKORRQXFOGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNCCCN2C=CN=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1306286.png)

![Chloro-acetic acid 8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl ester](/img/structure/B1306294.png)